molecular formula C22H39NO5 B592516 Pge1-EA

Pge1-EA

Cat. No.: B592516
M. Wt: 397.5 g/mol
InChI Key: HLQFDRCTTQBTCE-RCDOCOITSA-N
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Description

Prostaglandin E1 Ethanolamide is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin with various physiological roles.

Mechanism of Action

Target of Action

Pge1-EA, also known as Alprostadil, is a chemically-identical synthetic form of prostaglandin E1 . It primarily targets the smooth muscles and blood vessels . In the context of erectile dysfunction, it targets the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . For neonates with congenital heart defects, it targets the ductus arteriosus .

Mode of Action

This compound interacts with its targets to induce vasodilation and smooth muscle relaxation . When administered by intracavernosal injection or as an intraurethral suppository, this compound acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . This results in swelling, elongation, and rigidity of the penis due to rapid arterial blood flow into the corpus cavernosum . In neonates with congenital heart defects, this compound is delivered by slow injection into a vein to open the ductus arteriosus until surgery can be carried out .

Biochemical Pathways

This compound is part of the prostaglandin group and is considered a stable prostaglandin . It is much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin . This compound is derived from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid . The membrane phospholipids contain arachidonic acid, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds . It is released after stimuli and is a good substrate for the enzyme cyclooxygenase . From arachidonic acid, endoperoxides are formed and then finally a group of well-known prostaglandins, including thromboxane and prostacyclin .

Pharmacokinetics

The pharmacokinetics of this compound in patients undergoing dialysis are similar to those previously reported for healthy volunteers . Endogenous plasma levels of about 1 ng/L (this compound and PGEo) and 10 ng/L (15-keto-PGE0) and maximal plasma concentrations after a 2-hour infusion of about 11, 13, and 330 ng/L (this compound, PGE0, and 15-keto-PGE0, respectively) have been reported . There is no extraction of unchanged this compound and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis .

Result of Action

The result of this compound’s action is primarily vasodilation and smooth muscle relaxation . In the context of erectile dysfunction, this leads to an erection sufficient for satisfactory sexual intercourse . For neonates with congenital heart defects, it allows the neonate to adequately oxygenate the blood until surgical intervention can correct the defect .

Biochemical Analysis

Biochemical Properties

PGE1-EA, like its parent compound PGE1, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . The membrane phospholipids contain AA, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, PGE1 has been shown to reduce the apoptosis of renal tubular cells in diabetic kidney disease (DKD) rats . It is reasonable to hypothesize that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of PGE1. PGE1 has been shown to suppress the c-Jun N-terminal kinase (JNK) and the mitochondrial apoptosis-related protein expressions such as Bim, Bax, caspase-3 and cleaved caspase-3 .

Temporal Effects in Laboratory Settings

Given the stability of PGE1 , it is plausible that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as PGE1. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . It is involved in the formation of endoperoxides and a group of well-known PGs, including thromboxane, the platelet aggregating and smooth muscle contracting agent, and PGI2, which has the opposite biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin E1 Ethanolamide is synthesized through the ethanolamine-amide analog of Prostaglandin E1. The synthesis involves the conversion of arachidonic acid ethanolamide (anandamide) to Prostaglandin E2 Ethanolamide via cyclooxygenase-2 (COX-2) enzyme . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of Prostaglandin E1 Ethanolamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through chromatography and crystallization to obtain a high-purity product suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E1 Ethanolamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can alter the carbonyl groups, potentially affecting the compound’s biological activity.

    Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Prostaglandin E1 Ethanolamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Prostaglandin E1 Ethanolamide is unique due to its specific interaction with GLI2-induced pathways, making it a valuable tool for studying gene expression and tumor growth inhibition. Its structural modifications also provide distinct pharmacological properties compared to other prostaglandin analogs .

Properties

IUPAC Name

N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQFDRCTTQBTCE-RCDOCOITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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